Cas no 2167552-02-3 (2-bromoethyl 1H-1,2,4-triazole-3-carboxylate)

2-Bromoethyl 1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic compound featuring both a reactive bromoethyl group and a 1,2,4-triazole carboxylate moiety. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules and agrochemicals. The bromoethyl group facilitates nucleophilic substitution reactions, enabling further functionalization, while the triazole carboxylate moiety contributes to its utility in constructing heterocyclic frameworks. Its stability under standard handling conditions and compatibility with various reaction conditions enhance its applicability in medicinal chemistry and materials science. This compound is particularly useful in the development of triazole-based derivatives with potential biological activity.
2-bromoethyl 1H-1,2,4-triazole-3-carboxylate structure
2167552-02-3 structure
Product Name:2-bromoethyl 1H-1,2,4-triazole-3-carboxylate
CAS No:2167552-02-3
MF:C5H6BrN3O2
MW:220.024039745331
CID:5993010
PubChem ID:165554649
Update Time:2025-06-09

2-bromoethyl 1H-1,2,4-triazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate
    • EN300-1572651
    • 2167552-02-3
    • Inchi: 1S/C5H6BrN3O2/c6-1-2-11-5(10)4-7-3-8-9-4/h3H,1-2H2,(H,7,8,9)
    • InChI Key: QBUFWPVKORKNFD-UHFFFAOYSA-N
    • SMILES: BrCCOC(C1=NC=NN1)=O

Computed Properties

  • Exact Mass: 218.96434g/mol
  • Monoisotopic Mass: 218.96434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 67.9Ų

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Additional information on 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate

Introduction to 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate (CAS No. 2167552-02-3)

2-bromoethyl 1H-1,2,4-triazole-3-carboxylate (CAS No. 2167552-02-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromoethyl group and a 1H-1,2,4-triazole moiety. These structural elements contribute to its potential applications in various biological and chemical processes.

The 1H-1,2,4-triazole ring is a well-known heterocyclic structure that has been extensively studied for its biological activities. It is known to exhibit a wide range of pharmacological properties, including antifungal, antiviral, and anti-inflammatory effects. The presence of the bromoethyl group adds further complexity and reactivity to the molecule, making it an attractive candidate for drug design and development.

Recent studies have highlighted the potential of 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds containing the 1H-1,2,4-triazole scaffold can effectively inhibit key enzymes involved in pathogenic processes. This makes them promising candidates for the development of novel drugs targeting infectious diseases and cancer.

In addition to its biological activities, 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate has also been explored for its synthetic utility. The bromoethyl group can serve as a versatile handle for further functionalization, allowing chemists to introduce a variety of substituents to tailor the compound's properties. This flexibility is particularly valuable in the early stages of drug discovery, where rapid optimization of lead compounds is crucial.

The synthesis of 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process that includes the formation of the triazole ring and subsequent bromination of the ethyl side chain. Various methods have been reported in the literature for the efficient synthesis of this compound. For example, a recent study published in Organic Letters described a novel one-pot synthesis approach that significantly reduces reaction time and improves yield.

The physical and chemical properties of 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate have also been extensively characterized. It is generally stable under standard laboratory conditions but may require careful handling due to its reactivity with certain chemicals. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (ACN), which facilitates its use in various experimental setups.

In terms of safety and environmental impact, it is important to note that while 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate is not classified as a hazardous material under current regulations, proper handling and disposal procedures should be followed to ensure workplace safety and environmental protection.

The potential applications of 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate extend beyond medicinal chemistry. Its unique structure and reactivity make it an interesting candidate for use in materials science and other advanced technologies. For example, recent research has explored the use of triazole-based compounds in the development of new materials with enhanced mechanical and thermal properties.

In conclusion, 2-bromoethyl 1H-1,2,4-triazole-3-carboxylate (CAS No. 2167552-02-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features and versatile synthetic properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its biological activities and synthetic utility, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in medicinal chemistry and related fields.

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